molecular formula C16H34O5 B097728 (Hydroxyethyloxy)tri(Ethyloxy)octane CAS No. 19327-39-0

(Hydroxyethyloxy)tri(Ethyloxy)octane

Cat. No. B097728
CAS RN: 19327-39-0
M. Wt: 306.44 g/mol
InChI Key: FEOZZFHAVXYAMB-UHFFFAOYSA-N
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Description

“(Hydroxyethyloxy)tri(Ethyloxy)octane”, also known as HETEO, is a synthetic organic compound . It belongs to the class of organic compounds known as polyethylene glycols, which are oligomers or polymers of ethylene oxide . It is composed of a hydroxyethyloxy group followed by a triethyloxy group and an octane group. It is a colorless liquid that has a mild odor and is insoluble in water.


Molecular Structure Analysis

The molecular formula of “(Hydroxyethyloxy)tri(Ethyloxy)octane” is C16H34O5 . The average molecular weight is 306.4382 g/mol . The IUPAC name for this compound is 2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethanol .


Physical And Chemical Properties Analysis

“(Hydroxyethyloxy)tri(Ethyloxy)octane” is a colorless liquid with a mild odor. It is insoluble in water. The compound has a molecular weight of 306.44 g/mol . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . The compound has a rotatable bond count of 18 .

Scientific Research Applications

  • Synthesis and Core Construction:

    • The compound has been instrumental in the efficient, second-generation synthesis of the dioxabicyclo[3.2.1]octane core of (+)-sorangicin A. This synthesis involves a three-component union, a KHMDS-promoted epoxide ring formation-ring opening cascade, Takai olefination, and chemoselective Sharpless dihydroxylation. The assembly of the triene acid system was achieved through a meticulous process involving Stille cross-coupling and mild hydrolysis while preserving the triene configuration (Smith & Dong, 2009).
  • Applications in Polymer/Composite Material Fabrication:

    • The compound has shown promise in enhancing the adhesion strength of polyethylene to paperboard when used in blends. This enhancement in adhesion was attributed to mechanical interlocks and probable interfacial interaction between the amide groups of the compound and hydroxyl groups of the paperboard. Notably, an increase in adhesion strength was observed with less than 10 wt% of the compound in the blends, showing its efficiency in small quantities (Nguyen, Männle, & Gregersen, 2012).
  • Polymer Nanocomposite Development:

    • In polymer nanocomposites, octakis-functionalized polyhedral oligomeric silsesquioxanes, which may share structural similarities with (Hydroxyethyloxy)tri(Ethyloxy)octane, were synthesized and found to significantly influence the physical properties of the polymers. This study emphasized the effects of functional groups on the crystallization kinetics and thermal stability of polymer nanocomposites, highlighting the potential of compounds like (Hydroxyethyloxy)tri(Ethyloxy)octane in enhancing and modifying the properties of polymeric materials (Huang, Tsai, & Kuo, 2009).

properties

IUPAC Name

2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O5/c1-2-3-4-5-6-7-9-18-11-13-20-15-16-21-14-12-19-10-8-17/h17H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOZZFHAVXYAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066479
Record name 3,6,9,12-Tetraoxaeicosan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Hydroxyethyloxy)tri(Ethyloxy)octane

CAS RN

19327-39-0
Record name 3,6,9,12-Tetraoxaeicosan-1-ol
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Record name 3,6,9,12-Tetraoxaeicosan-1-ol
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Record name 3,6,9,12-Tetraoxaeicosan-1-ol
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Record name 3,6,9,12-Tetraoxaeicosan-1-ol
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Record name 3,6,9,12-Tetraoxaeicosan-1-ol
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Synthesis routes and methods

Procedure details

Tetraethyleneglycol (1243 g, 6.40 mol) was heated at 100° C. for 30 minutes with stirring and vigorous N2 bubbling, then cooled to 60° C. A 50% NaOH solution (70.4 g, 0.88 mol) was added and the resulting solution was heated at 100°-105° C. for 30 minutes with N2 bubbling. The solution was cooled to 60° C., bromooctane (154 g, 0.80 mol) was added, and the reaction was heated at 100°-110° C. for 24 hours. The reaction solution was cooled, added to ice water and extracted twice with methylene chloride. The combined extracts were washed with 10% NaOH, water and brine; dried, treated with charcoal, and filtered through a thin silica gel pad. The solvent was removed in vacuo; the residual product (155 g, 63%) was a pale yellow oil.
Quantity
1243 g
Type
reactant
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70.4 g
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154 g
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[Compound]
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ice water
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
WC Tsai, NC Gilbert, A Ohler, M Armstrong… - Bioorganic & medicinal …, 2021 - Elsevier
Human epithelial 15-lipoxygenase-2 (h15-LOX-2, ALOX15B) is expressed in many tissues and has been implicated in atherosclerosis, cystic fibrosis and ferroptosis. However, there are …
Number of citations: 20 www.sciencedirect.com
FO Atanu, E Oviedo-Orta, KA Watson - Plos one, 2013 - journals.plos.org

Major outer membrane proteins (MOMPs) of Gram negative bacteria are one of the most intensively studied membrane proteins. MOMPs are essential for maintaining the structural …

Number of citations: 7 journals.plos.org
K Dineshkumar, G Antony - Archives of Microbiology, 2022 - Springer
Xanthomonas citri pv. punicae (Xcp) is the causative agent of bacterial blight disease in pomegranate and severely affects its production. The current control strategies for this disease …
Number of citations: 1 link.springer.com
KM Clark, JL Jenkins, N Fedoriw, ME Dumont - Protein Science, 2017 - Wiley Online Library
The function and localization of proteins and peptides containing C‐terminal “CaaX” (Cys‐aliphatic‐aliphatic‐anything) sequence motifs are modulated by post‐translational attachment …
Number of citations: 31 onlinelibrary.wiley.com
X Xiao, Z Wan, X Liu, H Chen, X Zhao… - Hormone and …, 2023 - thieme-connect.com
Pancreatic cancer (PC) has the lowest survival rate and the highest mortality rate among all cancers due to lack of effective treatments. The objective of the current study was to identify …
Number of citations: 5 www.thieme-connect.com
A Ohler, AR Offenbacher, WC Tsai, NC Gilbert… - 2021 - thescholarship.ecu.edu
Human epithelial 15-lipoxygenase-2 (h15-LOX-2, ALOX15B) is expressed in many tissues and has been implicated in atherosclerosis, cystic fibrosis and ferroptosis. However, there are …
Number of citations: 0 thescholarship.ecu.edu
IE Wang - 2020 - search.proquest.com
Age-related macular degeneration and Stargardt disease involves neurodegeneration of the macula. Accumulation of cytotoxic bisretinoid fluorophores mediate lipofuscin toxicity. …
Number of citations: 1 search.proquest.com
UK Rout, AS Sanket, BS Sisodia… - Current Drug …, 2020 - ingentaconnect.com
Long before the discovery of drugs like ‘antibiotic and anti-parasitic drugs’, the infectious diseases caused by pathogenic bacteria and parasites remain as one of the major causes of …
Number of citations: 2 www.ingentaconnect.com
D Barh, N Barve, K Gupta, S Chandra, N Jain, S Tiwari… - PloS one, 2013 - journals.plos.org
Vibrio cholerae is the causal organism of the cholera epidemic, which is mostly prevalent in developing and underdeveloped countries. However, incidences of cholera in developed …
Number of citations: 101 journals.plos.org
C Shao, JD Westbrook, C Lu, C Bhikadiya, E Peisach… - Structure, 2022 - cell.com
More than 70% of the experimentally determined macromolecular structures in the Protein Data Bank (PDB) contain small-molecule ligands. Quality indicators of ∼643,000 ligands …
Number of citations: 10 www.cell.com

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